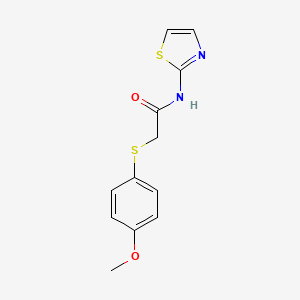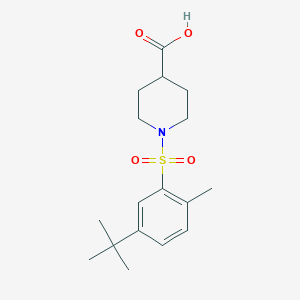
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a complex organic compound featuring a triazole ring fused to an azetidine ring, and a naphthalene moiety attached via an ether linkage. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the synthesis of pharmaceuticals, polymers, and materials.
Biology: Triazole derivatives, including this compound, have shown antimicrobial and antifungal properties, making them valuable in the development of new antibiotics and antifungal agents.
Medicine: The compound's biological activity has been explored for potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common synthetic route is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The naphthalene moiety can be introduced through a subsequent etherification reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants and maintaining precise reaction conditions. The use of continuous flow chemistry could enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing waste.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the triazole or naphthalene rings, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the specific oxidation conditions.
Reduction: Reduction reactions can yield alcohols, amines, or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated compounds, alkylated derivatives, or other substituted products.
Mécanisme D'action
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The naphthalene moiety may interact with cellular components, influencing signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzofuran-2-yloxy)ethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yloxy)ethan-1-one
Uniqueness: This compound is unique due to its specific structural features, such as the azetidine ring and the position of the naphthalene moiety
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-10-15(11-20)21-18-7-8-19-21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGTWVYJPRJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)



![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2799392.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B2799394.png)
![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![6-[(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2799396.png)

![3,6-dichloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2799398.png)
